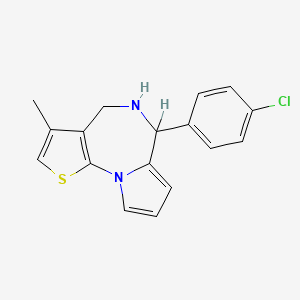

5,6-Dihydro-6-(4-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine

Beschreibung

5,6-Dihydro-6-(4-chlorphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepin ist eine komplexe heterocyclische Verbindung. Sie verfügt über eine einzigartige Struktur, die Elemente von Pyrrol-, Thiophen- und Diazepinringen vereint.

Eigenschaften

CAS-Nummer |

137052-95-0 |

|---|---|

Molekularformel |

C17H15ClN2S |

Molekulargewicht |

314.8 g/mol |

IUPAC-Name |

9-(4-chlorophenyl)-5-methyl-3-thia-1,8-diazatricyclo[8.3.0.02,6]trideca-2(6),4,10,12-tetraene |

InChI |

InChI=1S/C17H15ClN2S/c1-11-10-21-17-14(11)9-19-16(15-3-2-8-20(15)17)12-4-6-13(18)7-5-12/h2-8,10,16,19H,9H2,1H3 |

InChI-Schlüssel |

QEXQCZRSOCAXTD-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CSC2=C1CNC(C3=CC=CN32)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5,6-Dihydro-6-(4-chlorphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepin beinhaltet in der Regel mehrstufige organische Reaktionen. Eine übliche Methode beginnt mit der Herstellung der Pyrrol- und Thiophen-Zwischenprodukte, gefolgt von deren Cyclisierung zur Bildung des Diazepinrings. Die Reaktionsbedingungen erfordern oft die Verwendung starker Säuren oder Basen, hoher Temperaturen und inerter Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.

Industrielle Produktionsverfahren

In einer industriellen Umgebung kann die Produktion dieser Verbindung die Verwendung von Durchflussreaktoren beinhalten, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Der Prozess würde optimiert, um Abfall zu minimieren und den Einsatz gefährlicher Reagenzien zu reduzieren. Fortschrittliche Reinigungsverfahren wie Chromatographie und Kristallisation werden eingesetzt, um das Endprodukt in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5,6-Dihydro-6-(4-chlorphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen in das Molekül einführen.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen, oft unter Verwendung von Halogenen oder anderen Nucleophilen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Häufige Reagenzien sind Halogene (z. B. Chlor, Brom) und Nucleophile (z. B. Amine, Thiole).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann. Substitutionsreaktionen können eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen erzeugen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5,6-Dihydro-6-(4-chlorphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein, die eine Rolle in biologischen Prozessen spielen. Die Verbindung kann die Aktivität dieser Zielstrukturen modulieren, was zu Veränderungen in den Zellfunktionen und -wegen führt.

Wirkmechanismus

The mechanism of action of 5,6-Dihydro-6-(4-chlorophenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5,6-Dihydro-6-(4-fluorphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepin

- 5,6-Dihydro-6-(4-bromphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepin

- 5,6-Dihydro-6-(4-methylphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepin

Einzigartigkeit

Die Einzigartigkeit von 5,6-Dihydro-6-(4-chlorphenyl)-3-methyl-4H-pyrrolo(1,2-a)thieno(3,2-f)(1,4)diazepin liegt in seinem spezifischen Substitutionsschema und dem Vorhandensein der Chlorphenylgruppe. Dieses Strukturmerkmal kann im Vergleich zu seinen Analogen unterschiedliche chemische und biologische Eigenschaften verleihen, was es zu einer wertvollen Verbindung für die weitere Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.